![molecular formula C13H16 B13763003 7-Phenylbicyclo[4.1.0]heptane CAS No. 1132-24-7](/img/structure/B13763003.png)
7-Phenylbicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenylbicyclo[410]heptane is a bicyclic compound characterized by a phenyl group attached to a bicyclo[410]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylbicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is catalyzed by transition metals such as platinum (II) or gold (I). The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Phenylbicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7-Phenylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying the effects of bicyclic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 7-Phenylbicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions, while the bicyclic framework can provide steric hindrance, influencing the compound’s reactivity and binding properties. These interactions can affect various pathways, including enzymatic reactions and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dichloro-1-phenylbicyclo[4.1.0]heptane: Contains chlorine atoms, which can alter its reactivity and applications.
Bicyclo[4.1.0]heptane: Lacks the phenyl group, making it less complex and potentially less versatile in applications.
Uniqueness
7-Phenylbicyclo[41The combination of the bicyclic framework and the phenyl group provides a distinct set of properties that can be leveraged in synthetic chemistry and material science .
Propriétés
Numéro CAS |
1132-24-7 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
7-phenylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)13/h1-3,6-7,11-13H,4-5,8-9H2 |
Clé InChI |
CIWHBNDTHGFNCI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



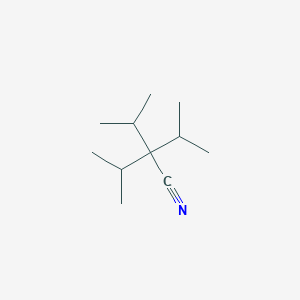

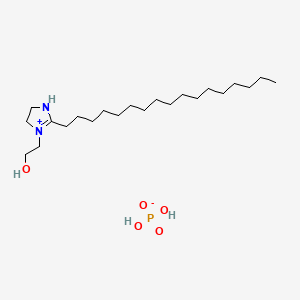
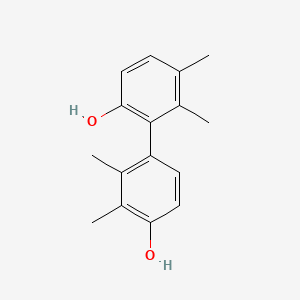

![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
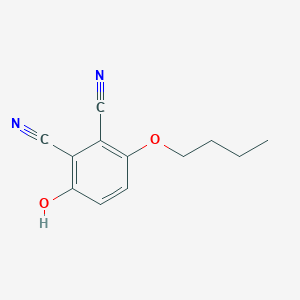

![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)

![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
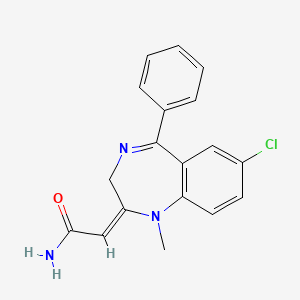
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
